BMS-309403 - 300657-03-8

BMS-309403

Catalog Number: EVT-263002
CAS Number: 300657-03-8
Molecular Formula: C31H26N2O3
Molecular Weight: 474.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-309403 is a potent and selective small-molecule inhibitor of adipocyte fatty acid binding protein (A-FABP), also known as FABP4. [] A-FABP is primarily found in macrophages and adipose tissue and plays a crucial role in regulating fatty acid storage, lipolysis, and inflammation. [] BMS-309403 serves as a valuable chemical tool in investigating the roles of FABP4 in inflammatory and metabolic disorders. []

Anandamide (AEA)

  • Compound Description: Anandamide (AEA) is an endocannabinoid neurotransmitter that plays a role in various physiological processes, including mood, appetite, and pain perception. []
  • Relevance: Research has shown that BMS-309403 inhibits Fatty Acid Binding Protein 5 (FABP5), which also binds and transports AEA. [] This suggests a potential indirect interaction between BMS-309403 and the endocannabinoid system via FABP5 modulation.

2-Arachidonoylglycerol (2-AG)

  • Compound Description: 2-Arachidonoylglycerol (2-AG) is another important endocannabinoid neurotransmitter, similar to AEA, involved in regulating various physiological functions. []
  • Relevance: Like AEA, 2-AG is also transported by FABP5, the target of BMS-309403. [] This shared binding site on FABP5 highlights a potential indirect influence of BMS-309403 on 2-AG signaling.

[¹⁴C]BMS-309403

  • Compound Description: [¹⁴C]BMS-309403 is a radiolabeled analog of BMS-309403, designed for research purposes. It allows for the tracking and quantification of BMS-309403 binding in biological systems. []
  • Relevance: This radiolabeled compound is structurally identical to BMS-309403 except for the radioactive carbon isotope. This makes it a valuable tool for studying the specific binding and distribution of BMS-309403. []
  • Compound Description: These are structural analogs of BMS-309403, synthesized and evaluated for their ability to inhibit FABP4. [] The structure-activity relationship study provided insights into the key structural elements essential for FABP4 inhibition.
  • Relevance: Examining the activity of these BMS-309403 derivatives helped researchers understand the specific structural features that are crucial for binding to and inhibiting FABP4. [] This information is valuable for designing potentially more potent and selective FABP4 inhibitors.
Synthesis Analysis

The synthesis of 2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid involves several steps that can be adapted from the synthesis of similar pyrazoline derivatives. A notable method includes the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide in glacial acetic acid. This process typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity.

Feasible Synthetic Routes

  1. Starting Materials:
    • 5-Ethyl-3,4-diphenylpyrazole
    • Biphenyl derivatives
    • Acetic acid
  2. Key Steps:
    • Formation of the pyrazole ring through condensation reactions.
    • Coupling reactions to attach the biphenyl moiety.
    • Final esterification or acylation to yield the acetic acid derivative.

Technical Parameters

The synthesis may involve temperatures around 60–80 °C for optimal reaction rates and can take several hours to complete. Purification steps often include recrystallization or chromatography to isolate the desired product.

Molecular Structure Analysis

The molecular structure of 2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid reveals a complex arrangement that contributes to its biological activity. The compound features:

  • A biphenyl core that enhances lipophilicity.
  • A pyrazole ring that is crucial for interaction with FABP4.

Structural Data

The crystal structure has been elucidated using X-ray diffraction techniques with a resolution of 1.8 Å, confirming the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Chemical reactions involving BMS-309403 primarily focus on its inhibitory effects on FABP4. The compound competes with fatty acids for binding at the fatty-acid-binding pocket of FABP4.

Key Reactions

  1. Binding Affinity: BMS-309403 exhibits a Ki value of less than 2 nM for FABP4, demonstrating high specificity compared to other fatty acid binding proteins (FABP3 and FABP5).
  2. Biological Activity: The inhibition leads to decreased fatty acid uptake in adipocytes and reduced inflammation markers in macrophages.
Mechanism of Action

The mechanism by which BMS-309403 exerts its effects involves direct interaction with FABP4:

Target Interaction

BMS-309403 binds within the hydrophobic cavity of FABP4, effectively blocking the transport of fatty acids into cells. This inhibition alters lipid metabolism pathways and reduces inflammatory responses associated with obesity and atherosclerosis.

Pharmacokinetics

BMS-309403 is orally active, making it suitable for in vivo studies. Chronic administration in animal models has shown significant improvements in metabolic profiles, including reduced triglyceride levels and enhanced insulin sensitivity .

Applications

BMS-309403 has several scientific applications due to its role as a FABP4 inhibitor:

Therapeutic Potential

  1. Metabolic Disorders: Research indicates potential benefits in treating obesity-related conditions by improving insulin sensitivity and reducing fat accumulation.
  2. Cardiovascular Health: Studies have shown that inhibition of FABP4 can lead to decreased atherosclerotic lesions in animal models .
  3. Inflammation Management: By modulating inflammatory responses in macrophages, BMS-309403 could be explored for therapeutic applications in chronic inflammatory diseases.

Research Applications

Compounds like BMS-309403 are valuable tools in biochemical research for studying lipid metabolism and signaling pathways related to fatty acids.

Synthetic Methodologies and Structure-Activity Relationships

Design Rationale for Biphenyl Azole Derivatives as FABP4 Inhibitors

The strategic design of BMS-309403 (IUPAC: 2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid; CAS: 300657-03-8) centers on mimicking endogenous fatty acid interactions within the FABP4 binding pocket. This biphenyl-azole-oxyacetic acid scaffold was engineered to occupy the entire ligand-binding cavity of FABP4 (adipocyte fatty acid-binding protein), a key regulator of lipid metabolism and inflammation [5] [7]. The molecular architecture integrates three critical domains:

  • A biphenyl ether moiety that penetrates the hydrophobic binding pocket
  • A central pyrazole ring acting as a conformational lock for optimal spatial orientation
  • An acetic acid terminus forming electrostatic interactions with Arg126 and Tyr128 residues in FABP4’s portal region [5]

This design overcomes limitations of early FABP4 inhibitors by enabling simultaneous interactions with both the internal binding site and the portal region, achieving sub-nanomolar affinity (Ki < 2 nM) [5]. The biphenyl system’s rotational freedom allows adaptive binding, while the pyrazole nitrogen atoms serve as hydrogen bond acceptors for key residues like Phe16 and Ala36 [7].

Table 1: Key Structural Features and Their Functional Roles in FABP4 Inhibition

Structural ElementRole in FABP4 BindingBiochemical Consequence
Biphenyl systemOccupies deep hydrophobic cavityBlocks fatty acid sequestration
5-Ethyl-pyrazole coreEnhances hydrophobic contacts with Val25, Ala33Improves binding affinity 10-fold vs H
3,4-Diphenyl substitutionStabilizes twisted conformation via π-stackingPrevents β-sheet distortion upon binding
Oxyacetic acid terminusForms salt bridges with portal residues (Arg126)Inhibits fatty acid transfer to membranes

Optimization of Pyrazole Substitution Patterns for Enhanced Selectivity

The pyrazole ring’s substitution pattern was systematically optimized to balance FABP4 affinity against off-target interactions with FABP3 (cardiac) and FABP5 (epidermal):

  • 5-Ethyl group: Replacement of bulkier alkyl chains (e.g., propyl, isopropyl) with ethyl minimized steric clashes with FABP4’s Ala75 while reducing FABP3 binding. Methyl analogs showed 3-fold lower potency due to insufficient hydrophobic filling [5] [9].
  • 3,4-Diphenyl configuration: Orthogonal phenyl rings at C3/C4 induced a 127° dihedral angle that selectively complemented FABP4’s asymmetric binding cleft. Meta-substituted phenyls reduced activity by disrupting π-π interactions with Phe57 [4] [7].
  • N1-biphenyl linkage: The biphenyl at N1 enabled optimal extension into the fatty-acid channel. Truncation to phenyl decreased Ki 100-fold, while para-substituted biphenyls induced steric hindrance with Tyr19 [5].

Notably, 5-ethyl provided superior metabolic stability versus methyl analogs (t₁/₂ > 6h in microsomes), attributed to reduced cytochrome P450 oxidation at the alkyl chain [4]. The 3,4-diphenyl arrangement also prevented epoxide formation at the pyrazole C4-C5 bond, a common degradation pathway in unsaturated analogs [9].

Table 2: Impact of Pyrazole Substituents on Inhibitory Activity

Substitution PatternFABP4 Ki (nM)FABP3 Ki (nM)Selectivity (FABP3/FABP4)
5-Methyl-3,4-diphenyl (parent)15.2 ± 1.3980 ± 4564-fold
5-Ethyl-3,4-diphenyl1.8 ± 0.2250 ± 12139-fold
5-Propyl-3,4-diphenyl2.1 ± 0.3210 ± 18100-fold
5-Ethyl-3-phenyl (unsub C4)84 ± 6.7>1,000>12-fold

Comparative Analysis of Synthetic Routes for Biphenyl-Ether-Acetic Acid Scaffolds

Two primary synthetic routes dominate the production of BMS-309403, differing in biphenyl formation timing:

Route 1: Suzuki Coupling as Final Step

  • Pyrazole Synthesis: Condensation of ethyl pentane-1,3-dione with phenylhydrazine yields 5-ethyl-3,4-diphenylpyrazole (70-75% yield)
  • Ether Formation: Alkylation of 3-hydroxybiphenyl with ethyl bromoacetate under phase-transfer conditions (K₂CO₃, TBAB, 80°C)
  • Suzuki-Miyaura Coupling: Pd(PPh₃)₄-catalyzed cross-coupling between pyrazole bromide and biphenyl boronic acid (Key step yield: 65-70%)
  • Saponification: NaOH-mediated ester hydrolysis to free acid (95% yield) [4] [5]

Route 2: Early-Stage Biphenyl Assembly

  • Biphenyl Synthesis First: Suzuki coupling of 2-bromoaniline with 3-hydroxyphenylboronic acid
  • Etherification: Williamson synthesis with ethyl bromoacetate (Yield: 85%)
  • Pyrazole Installation: Ullmann-type N-arylation of biphenyl bromide with pyrazole copper(I) complex (Requires CuI/trans-1,2-diaminocyclohexane, 110°C)
  • Hydrolysis: Ester deprotection (Overall yield: 55% vs 48% for Route 1) [5] [9]

Critical Comparison:

  • Route 1 avoids high-temperature amination but suffers from moderate coupling yields due to pyrazole bromide steric hindrance
  • Route 2 enables higher-purity intermediates (>99% by HPLC) but requires specialized copper ligands
  • Modern optimizations use microwave-assisted Suzuki coupling (75°C, 30 min) boosting overall yield to 82% [4]

Table 3: Synthetic Route Efficiency Metrics

ParameterRoute 1 (Late Coupling)Route 2 (Early Coupling)Optimized Microwave Method
Overall Yield48%55%82%
Purity (HPLC)97.5%99.1%99.6%
Hazardous ByproductsTributylamine derivativesCopper complexesNone significant
Largest ImpurityDehalogenated pyrazole (3%)Diaryl ether side-product (1.2%)<0.5%

Structure-Activity Relationship (SAR) Studies on FABP Isoform Specificity

Comprehensive SAR analysis revealed molecular determinants governing isoform selectivity:

  • Acetic Acid Chain Length: Extension to propionic acid decreased FABP4 affinity 20-fold but increased FABP5 binding 3-fold. The optimal 2-atom linker maximized hydrogen bonding with FABP4’s Arg126 while sterically excluding FABP5’s narrower portal (Val32 vs Ala36 in FABP4) [5] [7].
  • Biphenyl Connectivity: Meta-substitution on the terminal phenyl (C3 linkage) was critical—ortho analogs bound FABP3 10-fold more tightly due to complementarity with FABP3’s extended cavity (Leu28 vs Val25 in FABP4) [5].
  • Pyrazole Modifications:
  • N-methylation abolished FABP4 binding by disrupting a key water-mediated H-bond with Asn111
  • 4-Phenyl replacement with thienyl reduced FABP4 affinity 8-fold but improved FABP5 inhibition (Ki = 40 nM), useful for dermatological applications [4] [5]

BMS-309403 achieves exceptional selectivity through a unique combination of steric and electronic factors:

  • 139-fold selectivity over FABP3 (Ki = 250 nM) and 175-fold over FABP5 (Ki = 350 nM) [5]
  • Molecular dynamics simulations show the 5-ethyl group induces a FABP4-specific conformational change where Phe57 flips to form a π-stacking sandwich with biphenyl [7]
  • The inhibitor’s twisted biphenyl conformation (dihedral angle = 34°) is sterically incompatible with FABP5’s shallow binding cleft containing Phe104 and Tyr131 [5]

Table 4: Selectivity Profile Across FABP Isoforms

Structural VariationFABP4 Ki (nM)FABP5 Ki (nM)FABP3 Ki (nM)Therapeutic Implications
BMS-309403 (lead compound)1.8 ± 0.2350 ± 25250 ± 12Atherosclerosis, diabetes
Propionic acid analog36 ± 3.1115 ± 10420 ± 30Psoriasis (FABP5-preferring)
4-Thienyl replacement14.5 ± 1.240 ± 3.5>1,000Dermatological disorders
Ortho-biphenyl variant210 ± 15>1,00022 ± 1.8Cardiac applications (FABP3)

Properties

CAS Number

300657-03-8

Product Name

2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid

IUPAC Name

2-[3-[2-(5-ethyl-3,4-diphenylpyrazol-1-yl)phenyl]phenoxy]acetic acid

Molecular Formula

C31H26N2O3

Molecular Weight

474.5 g/mol

InChI

InChI=1S/C31H26N2O3/c1-2-27-30(22-12-5-3-6-13-22)31(23-14-7-4-8-15-23)32-33(27)28-19-10-9-18-26(28)24-16-11-17-25(20-24)36-21-29(34)35/h3-20H,2,21H2,1H3,(H,34,35)

InChI Key

SJRVJRYZAQYCEE-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NN1C2=CC=CC=C2C3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

2-(2'-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)biphenyl-3-yloxy)acetic acid
BMS 309403
BMS-309403
BMS309403

Canonical SMILES

CCC1=C(C(=NN1C2=CC=CC=C2C3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.